molecular formula C8H15N3OS B1433129 ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine CAS No. 1394682-47-3

({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine

Cat. No.: B1433129
CAS No.: 1394682-47-3
M. Wt: 201.29 g/mol
InChI Key: XLVPQUNEQKOZJQ-UHFFFAOYSA-N
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Description

({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, with the molecular formula C8H15N3OS . This substance features a 1,2,4-oxadiazole heterocyclic ring, a scaffold renowned for its unique bioisosteric properties and an exceptionally wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring is a privileged structure in pharmaceutical design due to its ability to mimic ester and amide functional groups, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates . Researchers are particularly interested in this scaffold for developing novel compounds with potential pharmacological effects, including anticancer, antibacterial, antifungal, antiviral, and antidepressant activities . The specific substitution pattern of this compound, incorporating an ethylsulfanyl group and a methylamine moiety, may be explored for its influence on the molecule's physicochemical properties, binding affinity, and overall bioactivity. The compound is supplied exclusively for research and development purposes in laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

1-[3-(1-ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3OS/c1-4-13-6(2)8-10-7(5-9-3)12-11-8/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVPQUNEQKOZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C1=NOC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of the target compound generally involves:

  • Construction of the 1,2,4-oxadiazole ring system.
  • Introduction of the ethylsulfanyl substituent at the 3-position.
  • Attachment of the methylamine-containing side chain at the 5-position via a methylene linker.

The key steps include cyclization reactions, nucleophilic substitutions, and reductive amination or Mannich-type reactions.

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or their equivalents. For example, amidoximes derived from nitriles can be reacted with acyl chlorides or esters under dehydrating conditions to form the oxadiazole ring.

In related research on oxadiazole derivatives, cyclization is confirmed by the disappearance of NH stretching vibrations in IR spectra and absence of NH protons in ^1H NMR, indicating successful ring closure.

Introduction of the Ethylsulfanyl Group

The ethylsulfanyl substituent at the 3-position of the oxadiazole ring is introduced by alkylation of the corresponding thiol or thione tautomer of the oxadiazole precursor. Alkyl halides such as ethyl bromide or ethyl iodide are used to perform S-alkylation selectively over N-alkylation, as demonstrated in studies involving 1,3,4-oxadiazole-2-thione derivatives.

This step is typically carried out under mild basic conditions to favor nucleophilic substitution at sulfur.

Attachment of the Methylamine Side Chain

The methylamine moiety linked via a methylene group to the 5-position of the oxadiazole ring is introduced through a Mannich reaction or reductive amination. For example, the oxadiazole-5-carbaldehyde intermediate can be reacted with methylamine and formaldehyde or a suitable reducing agent to form the corresponding methylaminomethyl derivative.

Mannich bases of oxadiazole derivatives have been synthesized by reacting the oxadiazole-2-thione with secondary amines and formaldehyde in ethanol at room temperature, yielding the desired aminomethylated products.

Representative Synthesis Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amidoxime + Acyl chloride, dehydrating agent Formation of 1,2,4-oxadiazole ring
2 S-Alkylation Oxadiazole-thione + Ethyl halide, base (e.g., NaOH) Introduction of ethylsulfanyl group
3 Aminomethylation (Mannich) Oxadiazole-5-carbaldehyde + Methylamine + Formaldehyde Formation of methylaminomethyl side chain

Purification and Characterization

The final compound is purified by standard chromatographic methods and characterized by:

  • IR spectroscopy: confirming ring formation and substitution.
  • ^1H NMR spectroscopy: verifying absence of NH protons and presence of methylamine signals.
  • Mass spectrometry: confirming molecular weight consistent with the target compound.
  • Elemental analysis and melting point determination.

Data Summary Table

Parameter Observations/Values Method/Reference
Purity ~95% Supplier data
Physical form Liquid Supplier data
Storage temperature Room temperature Supplier data
IR characteristic peaks Absence of NH stretch; C=S and C-N bands Literature on oxadiazoles
^1H NMR signals Methylamine protons; absence of NH protons Literature on Mannich bases
Molecular weight Consistent with C8H15N3OS Calculated/InChI data

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : The oxadiazole ring can be reduced under mild conditions using hydrazine or catalytic hydrogenation to yield a variety of partially saturated derivatives.

  • Substitution: : The amine and methyl groups on the oxadiazole ring can undergo nucleophilic substitutions, particularly with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Hydrazine (N₂H₄), palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides, acyl chlorides, in the presence of base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed:
  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Partially saturated oxadiazole derivatives.

  • Substitution: : Variously substituted oxadiazole derivatives, depending on the electrophiles used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. The oxadiazole moiety is often associated with pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that oxadiazole derivatives can exhibit significant antimicrobial properties. The incorporation of the ethylsulfanyl group may enhance this activity by improving solubility and bioavailability.
  • Anti-inflammatory Effects : Compounds with similar structural features have been explored for their anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases.

Agricultural Chemistry

The unique properties of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine may also extend to agricultural applications:

  • Pesticide Development : The compound could serve as a lead structure for developing new pesticides due to its potential biological activity against plant pathogens.
  • Fungicides : Research into oxadiazole derivatives has shown promise in fungicidal applications, suggesting that this compound might be effective against various fungal strains affecting crops.

Materials Science

The compound's chemical properties can be leveraged in materials science:

  • Polymer Chemistry : Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength.
  • Nanotechnology : The compound may be utilized in the synthesis of nanoparticles or nanocomposites due to its ability to act as a stabilizing agent.

Mechanism of Action

The mechanism by which ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and other proteins with active sites that can bind to the oxadiazole and sulfanyl functional groups.

  • Pathways Involved: : The compound can influence pathways related to oxidative stress, enzyme inhibition, and signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Anticancer Activity

  • Target Compound: No direct activity data reported.
  • Dichlorophenyl Derivatives : Selective cytotoxicity toward Hep-G2 (liver cancer) due to hydrophobic interactions with cellular targets .
  • CRBP1 Inhibitors: Oxadiazoles with diphenylmethyl substituents (e.g., {[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine) inhibit retinol-binding proteins, highlighting substituent-dependent target specificity .

Antimicrobial and Antiviral Potential

  • Pyridinylmethyl Oxadiazoles : Compound 37 (prot_mol00037) targets SARS-CoV-2 main protease, demonstrating the role of aromatic substituents in viral enzyme inhibition .
  • Triazole Derivatives : 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives show antibacterial activity, suggesting alkylsulfanyl groups enhance membrane penetration .

Biological Activity

The compound ({3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, highlighting its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₃N₃OS
  • Molecular Weight : 185.27 g/mol
  • SMILES Notation : CC(CS)N(C)C(=N)N=C1N=O

This compound features an ethylsulfanyl group attached to a 1,2,4-oxadiazole ring, which is known for its potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of ethylsulfanyl-substituted precursors with appropriate amines or other electrophiles to form the oxadiazole ring. Specific synthetic routes may vary based on the desired substituents and functional groups.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:

  • A study evaluated various oxadiazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed moderate to high inhibitory effects against these pathogens .
  • In particular, derivatives with the ethylsulfanyl moiety displayed enhanced activity compared to their unsubstituted counterparts, suggesting that this functional group plays a crucial role in their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • A recent investigation found that similar oxadiazole derivatives exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for some derivatives were reported to be as low as 1.1 µM .
  • The mechanism of action appears to involve the inhibition of thymidylate synthase, an essential enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies illustrate the biological activity of compounds related to this compound:

StudyCompound TestedActivityIC50 (µM)Target
9Anticancer1.1MCF-7
Various OxadiazolesAntimicrobial-E. coli & S. aureus

In these studies, compounds were synthesized and evaluated for their biological activities using standard assays. The findings consistently indicate that modifications to the oxadiazole framework can lead to enhanced biological properties.

Q & A

Q. What are the optimized synthetic routes for ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine?

The synthesis of structurally related oxadiazole derivatives typically involves S-alkylation under alkaline conditions. For example, alkylsulfanyl groups can be introduced via reaction of thiol-containing intermediates with alkyl halides at room temperature . A two-step approach may be employed:

  • Step 1 : Formation of the oxadiazole core via cyclization of thioamide precursors.
  • Step 2 : Functionalization of the oxadiazole with ethylsulfanyl and methylamine groups using nucleophilic substitution or coupling reactions. Evidence from analogous compounds suggests the use of ethyl chloroformate for amine coupling in tetrahydrofuran under reflux conditions .

Key Characterization Tools :

  • 1H/13C-NMR to confirm regioselectivity of substituents on the oxadiazole ring .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and purity.

Q. How do I resolve spectral data contradictions during structural elucidation?

Discrepancies in NMR or IR spectra often arise from tautomerism in oxadiazole derivatives or rotameric equilibria in flexible ethylsulfanyl chains. For example:

  • 1H-NMR splitting patterns : The ethylsulfanyl group’s rotational freedom may cause dynamic broadening of signals. Low-temperature NMR (−40°C) can stabilize conformers for clearer analysis .
  • 13C-NMR chemical shifts : The oxadiazole ring’s electron-withdrawing nature deshields adjacent carbons (e.g., C5 methylene at δ 35–40 ppm) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

SAR studies on oxadiazole derivatives highlight the ethylsulfanyl group as critical for modulating lipophilicity and target binding. For example:

  • Bioisosteric replacement : Substituting ethylsulfanyl with methylsulfanyl reduces steric bulk, potentially altering binding kinetics to kinases or proteases .
  • Methylamine positioning : The orientation of the methylamine group (e.g., para vs. meta on the oxadiazole) impacts hydrogen-bonding interactions with catalytic residues, as seen in SARS-CoV-2 main protease inhibitors .

Experimental Design :

  • Docking simulations (AutoDock Vina) to predict binding poses .
  • Enzymatic assays (IC50 determination) with mutated enzyme variants to identify key interaction sites.

Q. How can computational methods address contradictory biochemical data in mechanism-of-action studies?

Conflicts between in vitro activity and cellular efficacy may arise from off-target effects or metabolic instability. Use:

  • Molecular dynamics (MD) simulations (AMBER or GROMACS) to assess compound stability in biological membranes .
  • Metabolite prediction (e.g., CYP450-mediated oxidation of the ethylsulfanyl group) using tools like Schrödinger’s MetaSite .

Case Study : Oxadiazoles with ethylsulfanyl groups show improved metabolic stability over methylsulfanyl analogs due to reduced susceptibility to glutathione conjugation .

Q. What methodologies are recommended for stability studies under physiological conditions?

Stability profiling should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by HPLC-UV analysis .
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for oxadiazoles) .

Data Interpretation :

  • Ethylsulfanyl groups enhance thermal stability compared to allylsulfanyl analogs, which degrade via radical-mediated pathways .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

Low yields often result from steric hindrance at the oxadiazole’s C5 position. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups for amines to prevent side reactions during alkylation .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Polymorphism impacts solubility and bioavailability. Use:

  • X-ray crystallography to resolve crystal packing differences (e.g., hydrogen-bonding networks involving the oxadiazole ring) .
  • Dynamic vapor sorption (DVS) to assess hygroscopicity, which correlates with stability in aqueous media .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
Reactant of Route 2
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine

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